molecular formula C21H24BrNO4 B2986362 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide CAS No. 2034330-57-7

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide

Cat. No.: B2986362
CAS No.: 2034330-57-7
M. Wt: 434.33
InChI Key: ZIIXLOOFXAGXEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide is a complex organic compound with a unique structure that includes a bromine atom, a hydroxy group, an oxan-4-yl group, and a methoxybenzamide moiety

Scientific Research Applications

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide typically involves multiple steps. One common approach is to start with the bromination of a suitable benzamide precursor. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting bromo compound is then subjected to further functionalization to introduce the hydroxy, oxan-4-yl, and phenylethyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. The choice of solvents, catalysts, and purification methods is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Amines, thiols, palladium-catalyzed cross-coupling reactions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while substitution of the bromo group with an amine would yield an amine derivative.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide involves its interaction with specific molecular targets. The bromine atom and other functional groups in the compound can interact with enzymes or receptors, leading to modulation of biological pathways. For example, the compound may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-benzamide
  • 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-methoxybenzamide
  • 2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-3-methoxybenzamide

Uniqueness

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide is unique due to the specific positioning of the methoxy group on the benzamide ring. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other similar compounds.

Properties

IUPAC Name

2-bromo-N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-5-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24BrNO4/c1-26-17-7-8-19(22)18(13-17)20(24)23-14-21(25,15-5-3-2-4-6-15)16-9-11-27-12-10-16/h2-8,13,16,25H,9-12,14H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIIXLOOFXAGXEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)C(=O)NCC(C2CCOCC2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.